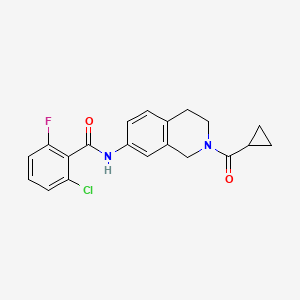

2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide

Description

The exact mass of the compound this compound is 372.1040837 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c21-16-2-1-3-17(22)18(16)19(25)23-15-7-6-12-8-9-24(11-14(12)10-15)20(26)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFLTBKPRSJFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro group, a fluorobenzamide moiety, and a tetrahydroisoquinoline core. Its molecular formula is with a molecular weight of approximately 320.79 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The compound might interact with various receptors in the central nervous system (CNS), which could explain its neuroactive properties.

- Antioxidant Activity : Some findings indicate that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Neuroprotective Effects : In a model of neurodegeneration, this compound showed promise by reducing neuronal death induced by excitotoxicity. It was found to modulate glutamate receptors and improve cell survival rates .

- Antioxidant Properties : Research indicated that it effectively scavenged free radicals and reduced levels of reactive oxygen species (ROS) in cultured cells. This suggests a potential role in mitigating oxidative stress conditions .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide exhibit significant anticancer properties. Studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . The specific structural features of this compound may enhance its efficacy against certain cancer types.

1.2 Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Compounds like this compound have been investigated for their potential to protect neuronal cells from oxidative stress and neuroinflammation . This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Utility

2.1 Building Block for Drug Development

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the synthesis of new derivatives with enhanced biological activity . The cyclopropanecarbonyl moiety is particularly useful in medicinal chemistry for introducing variability in drug design.

2.2 Methodologies for Synthesis

Several synthetic methodologies have been developed to produce this compound efficiently. These include multi-step synthesis involving cyclization reactions and functional group transformations that leverage its chlorine and fluorine substituents to achieve desired reactivity profiles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of 2-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.

- Performing iterative refinement cycles using SHELXL, focusing on anisotropic displacement parameters for non-H atoms.

- Validating the structure with tools like ORTEP-3 for visualizing electron density maps and assessing geometric accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Follow a stepwise approach:

- Cyclopropanecarbonyl coupling : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.

- Tetrahydroisoquinoline functionalization : Employ reductive amination (NaBH₃CN) for stability in acidic media .

- Purification : Utilize column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 500 MHz) .

Advanced Research Questions

Q. How can discrepancies in electron density maps during crystallographic refinement be resolved for this compound?

- Methodology : Address inconsistencies via:

- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twinning fractions .

- Disordered regions : Apply PART/SUMP restraints to refine overlapping conformers.

- Validation tools : Cross-reference ORTEP-3 visualizations with PLATON’s ADDSYM to check for missed symmetry .

- Contradiction resolution : Compare refined structures with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs of this compound?

- Methodology : Combine experimental and computational approaches:

- Analog synthesis : Modify substituents (e.g., halogen substitution at benzamide or cyclopropane positions) .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C).

- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How should researchers reconcile conflicting biological activity data across multiple assay platforms?

- Methodology :

- Statistical validation : Apply Bland-Altman analysis to assess inter-assay variability.

- Dose-response consistency : Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Mechanistic studies : Use SPR or ITC to measure binding kinetics (ka/kd) and rule out non-specific interactions .

Q. What computational methods are suitable for predicting the binding mode of this compound to its target protein?

- Methodology :

- Molecular docking : Use AutoDock Vina with a flexible ligand (MMFF94 charges) and rigid receptor (PDB structure).

- MD simulations : Run 100-ns simulations (AMBER22) to assess stability of docked poses in explicit solvent.

- Free energy calculations : Apply MM-GBSA to estimate binding affinity, validating with experimental ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.